molecular formula C10H13FO2 B7997583 (3-Fluoro-4-propoxyphenyl)methanol

(3-Fluoro-4-propoxyphenyl)methanol

Cat. No.: B7997583
M. Wt: 184.21 g/mol
InChI Key: MYWOAHZFRLSPLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-propoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-nitrophenol.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The amine group is then alkylated with propyl bromide in the presence of a base like potassium carbonate to form 3-fluoro-4-propoxyphenylamine.

    Oxidation: The amine group is oxidized to a hydroxyl group using an oxidizing agent such as potassium permanganate.

    Methanol Addition: Finally, the hydroxyl group is converted to a methanol group using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-propoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-propoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Fluoro-4-propoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the propoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.

    (3-Fluoro-4-ethoxyphenyl)methanol: Contains an ethoxy group instead of a propoxy group.

    (3-Fluoro-4-butoxyphenyl)methanol: Features a butoxy group instead of a propoxy group

Uniqueness

(3-Fluoro-4-propoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWOAHZFRLSPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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